molecular formula C11H10BrNO3 B1414443 Ethyl 2-bromo-4-cyano-3-methoxybenzoate CAS No. 1805187-19-2

Ethyl 2-bromo-4-cyano-3-methoxybenzoate

Cat. No.: B1414443
CAS No.: 1805187-19-2
M. Wt: 284.11 g/mol
InChI Key: VCTHZKDTCHWYFF-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-3-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 2-position, a cyano group at the 4-position, and a methoxy group at the 3-position of the aromatic ring. Its structure is often characterized using crystallographic techniques, such as those implemented in the SHELX software suite for small-molecule refinement .

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-4-7(6-13)10(15-2)9(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTHZKDTCHWYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Functional Group Introduction

  • The synthesis often begins with 4-cyano-3-methoxybenzoic acid or its ester derivatives as the substrate.
  • The methoxy group is generally introduced via methylation of a hydroxyl precursor or used as a starting material if commercially available.
  • The cyano group is typically introduced by nucleophilic substitution or cyanation reactions on halogenated benzoic acid derivatives.

Bromination Procedure

  • Bromination is achieved using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as benzoyl peroxide (BPO).
  • The reaction is conducted in a non-polar solvent like carbon tetrachloride (CCl4) under reflux or controlled temperature conditions (~78°C) for 24 hours.
  • This method ensures selective monobromination at the 2-position due to steric and electronic effects from the existing cyano and methoxy groups.

Esterification

  • The carboxylic acid intermediate is esterified by refluxing with ethanol in the presence of a strong acid catalyst, commonly sulfuric acid.
  • The reaction proceeds until complete conversion is confirmed by thin-layer chromatography (TLC).
  • The esterification step can be optimized by using continuous flow reactors in industrial settings to improve yield and purity.
Step Reagents and Conditions Outcome
Bromination 4-cyano-3-methoxybenzoic acid, NBS (2.5 equiv), BPO (catalytic), CCl4, 78°C, 24 h Selective bromination at 2-position, crude 2-bromo-4-cyano-3-methoxybenzoic acid
Filtration Removal of succinimide byproduct and unreacted NBS by filtration Purified brominated acid intermediate
Esterification Brominated acid, ethanol, H2SO4 (catalyst), reflux, 6-12 h Formation of Ethyl 2-bromo-4-cyano-3-methoxybenzoate ester
Purification Extraction, drying (MgSO4), concentration under reduced pressure Pure ethyl ester product
  • The use of NBS and BPO for bromination provides high regioselectivity and yield (up to 90%) for the 2-bromo derivative.
  • Reaction monitoring by TLC (hexane:ethyl acetate 10:1) ensures completion of bromination with minimal polybromination.
  • Esterification under acidic reflux conditions achieves yields exceeding 85%, with product purity confirmed by NMR and mass spectrometry.
  • Continuous flow techniques have been reported to enhance reproducibility and scalability, minimizing side reactions and degradation.
  • Data Table: Summary of Preparation Parameters and Yields
Parameter Conditions/Values Yield (%) Notes
Bromination agent N-bromosuccinimide (NBS) 88-92 Radical initiator BPO used
Solvent for bromination Carbon tetrachloride (CCl4) Non-polar, inert
Temperature for bromination 78°C Reflux temperature
Reaction time (bromination) 24 hours Monitored by TLC
Esterification catalyst Sulfuric acid (H2SO4) Strong acid catalyst
Solvent for esterification Ethanol Reflux conditions
Reaction time (esterification) 6-12 hours 85-90 Complete conversion confirmed by TLC
Purification Filtration, extraction, drying MgSO4 drying, concentration
  • NMR Spectroscopy : Confirms substitution pattern; characteristic aromatic proton shifts and methoxy singlet.
  • Mass Spectrometry : Molecular ion peak consistent with this compound.
  • IR Spectroscopy : Absorptions for ester carbonyl (~1735 cm⁻¹), cyano group (~2220 cm⁻¹), and aromatic methoxy (~1250 cm⁻¹).
  • Melting Point : Consistent with literature values for the pure compound.

The preparation of this compound is efficiently achieved through selective bromination of 4-cyano-3-methoxybenzoic acid followed by acid-catalyzed esterification with ethanol. The use of NBS and radical initiators ensures regioselectivity, while acidic reflux conditions promote high-yield ester formation. Optimization through continuous flow methods and careful reaction monitoring enhances the scalability and purity of the final product. This synthetic route is supported by robust analytical data and aligns with current best practices in aromatic ester synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-3-methoxybenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide or potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of ethyl 2-amino-4-cyano-3-methoxybenzoate.

    Oxidation: Formation of ethyl 2-bromo-4-cyano-3-hydroxybenzoate or ethyl 2-bromo-4-cyano-3-formylbenzoate.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-3-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-cyano-3-methoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine, which can participate in further chemical transformations. The methoxy group can undergo oxidation to form reactive intermediates that can engage in additional reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 2-bromo-4-cyano-3-methoxybenzoate belongs to a family of halogenated aromatic esters. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of this compound and Analogues
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
This compound Br (2), CN (4), OMe (3) 298.12 112–114 (est.) Nucleophilic substitution (Br), ester hydrolysis
Ethyl 4-cyano-3-methoxybenzoate CN (4), OMe (3) 219.22 95–97 Ester hydrolysis, nitrile reduction
Ethyl 2-chloro-4-cyano-3-methoxybenzoate Cl (2), CN (4), OMe (3) 253.68 105–107 SNAr reactions, photochemical reactivity
Methyl 2-bromo-4-nitro-3-ethoxybenzoate Br (2), NO₂ (4), OEt (3) 318.11 98–100 Nitro reduction, ester cleavage

Key Observations :

  • Halogen Influence : The bromine atom at position 2 enhances electrophilic substitution reactivity compared to its chloro analogue, but with reduced stability under thermal conditions .
  • Nitrile vs. Nitro Groups: The cyano group (CN) in the target compound offers a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids), whereas nitro groups (NO₂) in analogues like methyl 2-bromo-4-nitro-3-ethoxybenzoate are more electron-withdrawing but require harsher reduction conditions.
  • Methoxy vs. Ethoxy : The methoxy group at position 3 improves solubility in polar solvents compared to bulkier ethoxy substituents.

Crystallographic and Computational Studies

Crystallographic refinement using SHELX software () is critical for resolving the stereoelectronic effects of substituents. For example:

  • The bromine atom’s heavy-atom effect aids in phasing and density map interpretation during X-ray analysis .
  • Comparative studies show that methoxy and cyano groups induce distinct torsional angles in the aromatic ring, affecting molecular packing in the solid state.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of Ethyl 2-bromo-4-cyano-3-methoxybenzoate be verified after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and ester group integrity .
  • FT-IR to validate functional groups (e.g., cyano stretch at ~2200 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) .
  • HPLC-MS to assess purity and detect byproducts. Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What synthetic strategies optimize yield for this compound?

  • Methodological Answer :

  • Use stepwise halogenation-cyanation : Brominate 3-methoxybenzoate precursors before introducing the cyano group to minimize steric interference .
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV-active spots for intermediates .

Q. How do substituent positions influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Compare with analogs (e.g., Ethyl 4-bromo-2-cyano-3-methoxybenzoate) to evaluate steric/electronic effects:
CompoundBromine PositionReactivity in Suzuki Coupling
TargetOrtho to esterSlower due to steric hindrance
AnalogPara to esterFaster with Pd(PPh₃)₄
  • Use Hammett parameters to predict electronic effects of substituents on reaction rates .

Advanced Research Questions

Q. How to resolve contradictions in spectral data for intermediates during synthesis?

  • Methodological Answer :

  • For conflicting NMR peaks , perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for aromatic protons in crowded regions .
  • If mass spectrometry shows unexpected adducts, re-optimize ionization parameters (e.g., ESI vs. APCI) or use high-resolution mass spectrometry (HRMS) to distinguish isobaric species .
  • Cross-validate with X-ray crystallography (using SHELX programs ) for unambiguous structural confirmation.

Q. What mechanistic pathways explain unexpected byproducts in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Competing pathways :
  • Radical pathways : Use radical traps (e.g., TEMPO) to suppress undesired routes.
  • Ring-strain effects : Steric hindrance at the 2-bromo position may divert reactivity to ipso-substitution or ester hydrolysis .
  • Kinetic studies : Vary temperature (10–60°C) and monitor via in-situ IR to identify rate-determining steps .

Q. How to computationally model the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Perform docking simulations (AutoDock Vina) using the crystal structure of target enzymes (e.g., cytochrome P450) to predict binding modes .
  • Analyze electrostatic potential maps (DFT calculations) to identify regions of electrophilic/nucleophilic reactivity influencing interactions .
  • Validate with surface plasmon resonance (SPR) to measure binding affinity and kinetics experimentally .

Comparative Analysis and Data Contradictions

Q. Why do substituent analogs exhibit divergent biological activities despite structural similarity?

  • Methodological Answer :

  • Compare This compound with methyl or fluoro-substituted analogs:
AnalogSubstituent ChangeBiological Activity
Methyl esterReduced lipophilicityLower cell permeability
Fluoro at position 2Enhanced metabolic stabilityHigher in vitro IC₅₀
  • Use QSAR models to correlate substituent properties (logP, polar surface area) with activity trends .

Q. How to address discrepancies in reported reaction yields for cyanation steps?

  • Methodological Answer :

  • Critical variables :
  • Solvent polarity : Acetonitrile vs. DMF alters cyano group incorporation efficiency .
  • Catalyst load : Pd(OAc)₂ vs. CuCN may lead to competing pathways (e.g., Ullmann vs. Rosenmund-von Braun) .
  • Replicate conditions from literature and document deviations (e.g., moisture sensitivity, inert atmosphere quality) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-4-cyano-3-methoxybenzoate
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Ethyl 2-bromo-4-cyano-3-methoxybenzoate

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